molecular formula C18H28N2O2 B065112 tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate CAS No. 173340-23-3

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate

Cat. No.: B065112
CAS No.: 173340-23-3
M. Wt: 304.4 g/mol
InChI Key: SOXSDIKJHXTJEP-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate is a strategically important chemical intermediate in medicinal chemistry and neuroscience research. This compound features a piperidine scaffold, a privileged structure in drug discovery, which is substituted at the nitrogen with a benzyl group and at the 4-position with an N-Boc-protected aminomethyl side chain. The primary research value of this molecule lies in its role as a key synthetic precursor for the development of novel bioactive molecules, particularly those targeting the central nervous system. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions to generate the free amine intermediate. This deprotected amine is a versatile building block for the synthesis of a wide array of compounds, including potential ligands for G-protein coupled receptors (GPCRs), sigma receptors, and enzyme inhibitors. Researchers utilize this compound to explore structure-activity relationships (SAR) in projects focused on neuropharmacology, pain management, and psychiatric disorders. Its well-defined structure and high purity make it an indispensable tool for constructing complex molecular architectures in a controlled and efficient manner, accelerating the pace of discovery in chemical biology and pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXSDIKJHXTJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384974
Record name tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173340-23-3
Record name tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
  • CAS Number : 173340-23-3
  • Molecular Formula : C₁₈H₂₈N₂O₂
  • Molecular Weight : 304.43 g/mol

Structural Features: This compound consists of a piperidine ring substituted at the 4-position with a methyl group bearing a tert-butyl carbamate moiety.

Applications :
Primarily used as a pharmaceutical intermediate, it serves as a precursor in synthesizing bioactive molecules targeting neurological or metabolic pathways .

Safety Profile :
Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Storage recommendations include sealing in dry conditions at 2–8°C .

Comparison with Structurally Similar Compounds

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

  • CAS: Not specified
  • Formula : C₁₆H₂₂N₄O₂
  • Key Differences: Replaces the benzyl group with a 4-cyanopyridin-2-yl substituent. Lower molecular weight (292.38 g/mol vs. 304.43 g/mol) due to reduced aromatic bulk .

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate

  • CAS : 1289007-64-2
  • Formula : C₁₆H₂₄BrN₃O₂
  • Key Differences :
    • Substitutes benzyl with 5-bromopyridin-2-yl, introducing a halogen atom.
    • Bromine increases molecular weight (371.29 g/mol) and may enhance halogen bonding in receptor interactions.
    • Used in medicinal chemistry for targeted bromine-mediated cross-coupling reactions .

tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (Compound 9)

  • CAS: Not specified
  • Formula : C₁₆H₂₅N₃O₂
  • Key Differences: Features a 4-aminophenyl group instead of benzyl, introducing a primary amine. The amino group improves solubility and enables conjugation chemistry. ESI-MS m/z 292.4, indicating lower molecular weight and altered pharmacokinetics .

tert-Butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate

  • CAS : 921616-60-6
  • Formula : C₁₉H₃₀N₂O₂
  • Key Differences: Ethyl spacer between the piperidine and carbamate groups.

(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate

  • CAS : 1286208-31-8
  • Formula : C₁₅H₂₆N₂O₄
  • Key Differences :
    • Tetrahydrofuran-2-carbonyl group introduces a heterocyclic ester.
    • Higher oxygen content improves solubility but may reduce metabolic stability .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Application
This compound 173340-23-3 C₁₈H₂₈N₂O₂ 304.43 Benzyl Pharmaceutical intermediate
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate N/A C₁₆H₂₂N₄O₂ 292.38 4-Cyanopyridin-2-yl Drug discovery (polar interactions)
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate 1289007-64-2 C₁₆H₂₄BrN₃O₂ 371.29 5-Bromopyridin-2-yl Halogenated intermediate
tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate N/A C₁₆H₂₅N₃O₂ 291.19 4-Aminophenyl Conjugation-ready scaffold
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate 1286208-31-8 C₁₅H₂₆N₂O₄ 298.38 Tetrahydrofuran-2-carbonyl Solubility-enhanced derivatives

Research Findings and Trends

  • Substituent Impact: Benzyl vs. Halogenation: Bromine in 1289007-64-2 enhances molecular weight and facilitates Suzuki-Miyaura cross-coupling in medicinal chemistry . Amino Groups: Compounds like 291.19 g/mol (C₁₆H₂₅N₃O₂) enable post-synthetic modifications via amine-reactive chemistry .
  • Safety and Handling: The parent compound (173340-23-3) requires stringent handling due to toxicity (H302), while analogs with polar groups (e.g., cyano or amino) may present reduced dermal hazards .

Biological Activity

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate is a synthetic organic compound that belongs to the carbamate class and is characterized by its molecular formula C18H28N2O2C_{18}H_{28}N_{2}O_{2} and a molecular weight of approximately 304.43 g/mol. The compound is derived from piperidine, featuring a six-membered ring with one nitrogen atom, and includes a tert-butyl group that contributes to its steric properties and biological interactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The unique structural features of this compound enhance its reactivity and interaction with biological targets. The presence of the tert-butyl group introduces steric hindrance, which influences its binding affinity to various receptors and enzymes.

Property Value
Molecular FormulaC18H28N2O2C_{18}H_{28}N_{2}O_{2}
Molecular Weight304.43 g/mol
Structural FeaturesTert-butyl group, benzyl-piperidine moiety

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of neurological applications. Its potential as an enzyme inhibitor and receptor ligand has been highlighted in various studies.

The compound's biological activity is primarily attributed to its ability to modulate specific molecular targets involved in neurotransmitter systems. The interactions may influence pathways critical for treating central nervous system disorders, including but not limited to:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with neurotransmitter degradation.
  • Receptor Modulation : It may act as a ligand for receptors implicated in neurological functions, potentially enhancing or inhibiting signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
  • Anticancer Activity : Preliminary investigations into the anticancer properties of related compounds have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology as well.
  • Binding Affinity Studies : Molecular docking simulations have predicted strong binding affinities between this compound and several key receptors involved in CNS signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Tert-butyl piperidin-4-ylcarbamateLacks benzyl substitutionSimpler structure, less steric hindrance
Tert-butyl (1-benzylpiperidin-3-yl)carbamateBenzyl group at different positionAlters interaction profile
Tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylateContains multiple piperidine unitsMore complex structure affecting reactivity

Q & A

Basic: What are the standard synthetic protocols for preparing tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions, including condensation, reduction, and protection. A common route starts with 4-N-BOC-aminopiperidine, which undergoes reductive amination with benzyl halides in dichloromethane (DCM) or tetrahydrofuran (THF) using catalysts like triethylamine (TEA) . The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can synthetic protocols be optimized for scalability while maintaining high enantiomeric purity?

Scalability challenges include controlling exothermic reactions during benzylation and minimizing racemization. Continuous flow reactors improve heat dissipation and reaction uniformity . Enantiomeric purity is preserved using chiral catalysts (e.g., (R)-BINAP with palladium) or enantioselective crystallization. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While some safety data sheets (SDS) classify it as non-hazardous (no GHS labeling required ), others note potential respiratory or skin irritation . Standard precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: What advanced analytical techniques resolve contradictions in spectral data (e.g., NMR or MS)?

Discrepancies in NMR signals (e.g., proton splitting patterns) arise from conformational flexibility or solvent effects. High-field NMR (500 MHz+) with 2D techniques (COSY, HSQC) clarifies ambiguous assignments . Mass spectrometry (HRMS-ESI) validates molecular ion peaks, while dynamic light scattering (DLS) detects aggregates that may skew data .

Advanced: How can computational modeling aid in predicting reactivity or biological interactions?

Density functional theory (DFT) calculates transition states for key reactions (e.g., carbamate formation), identifying energy barriers and regioselectivity . Molecular docking (AutoDock Vina) models interactions with biological targets, such as neurotransmitter receptors, guiding structure-activity relationship (SAR) studies .

Basic: What are common intermediates derived from this compound, and how are they utilized?

Key intermediates include:

  • tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate : Reduced to an amine for further functionalization .
  • Debenzylated analogs : Used to study piperidine ring effects on receptor binding .

Advanced: How are mechanistic studies designed to elucidate catalytic pathways in its synthesis?

Isotopic labeling (e.g., deuterated benzyl halides) tracks hydrogen transfer during reductive amination. Kinetic isotope effects (KIE) and Eyring plots determine rate-limiting steps. In situ IR spectroscopy monitors Boc protection kinetics under varying temperatures .

Advanced: What strategies address discrepancies in reported pharmacological data (e.g., IC₅₀ variability)?

Variability may stem from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using:

  • Positive controls : Reference inhibitors (e.g., donepezil for acetylcholinesterase assays).
  • Dose-response curves : 8-point dilution series with triplicate measurements.
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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